1-(3-Methoxyphenyl)-3-[5-[2-[2-(4-methylphenoxy)ethylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]urea
Overview
Description
1-(3-Methoxyphenyl)-3-[5-[2-[2-(4-methylphenoxy)ethylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-[5-[2-[2-(4-methylphenoxy)ethylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]urea typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Urea Moiety: The urea group can be introduced by reacting the thiadiazole intermediate with isocyanates or by using phosgene derivatives.
Substitution Reactions: The final compound can be obtained by introducing the methoxyphenyl and methylphenoxyethylsulfanyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-3-[5-[2-[2-(4-methylphenoxy)ethylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
Medicinal Chemistry: Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be explored for similar biological activities.
Agriculture: Such compounds can be used as pesticides or herbicides due to their biological activity.
Materials Science: Thiadiazole derivatives can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-[5-[2-[2-(4-methylphenoxy)ethylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The thiadiazole ring and the urea moiety are key structural features that contribute to its activity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Urea Derivatives: Compounds with urea moieties are known for their diverse biological activities.
Uniqueness
1-(3-Methoxyphenyl)-3-[5-[2-[2-(4-methylphenoxy)ethylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]urea is unique due to the combination of the thiadiazole ring, urea moiety, and the specific substituents (methoxyphenyl and methylphenoxyethylsulfanyl groups). This unique structure may confer distinct biological activities and properties compared to other similar compounds.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[5-[2-[2-(4-methylphenoxy)ethylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S2/c1-17-10-12-19(13-11-17)32-14-15-33-22-9-4-3-8-21(22)23-28-29-25(34-23)27-24(30)26-18-6-5-7-20(16-18)31-2/h3-13,16H,14-15H2,1-2H3,(H2,26,27,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOYEIZWBFHMLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=CC=CC=C2C3=NN=C(S3)NC(=O)NC4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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